molecular formula C11H11N3O3 B1277783 2-Morpholino-5-nitrobenzonitrile CAS No. 78252-11-6

2-Morpholino-5-nitrobenzonitrile

Cat. No. B1277783
CAS RN: 78252-11-6
M. Wt: 233.22 g/mol
InChI Key: RWMGFZRJYLSGJW-UHFFFAOYSA-N
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Description

The compound 2-Morpholino-5-nitrobenzonitrile is a chemical species that is related to various research studies focusing on the synthesis, molecular structure, and chemical reactions of morpholine derivatives. These studies explore the interactions and characteristics of morpholine with different substituents and functional groups, contributing to the understanding of its chemical behavior and potential applications.

Synthesis Analysis

The synthesis of morpholine derivatives has been explored in several studies. For instance, the preparation of 2-morpholino-2-(3,4,5-trimethoxyphenyl)acetonitrile was achieved through a Strecker reaction catalyzed by silica sulfuric acid, using 3,4,5-trimethoxybenzaldehyde and morpholine with cyanide sources . Another study reported the synthesis of 4-[(E)-2-(4-cyanophenyl)diazenyl]-morpholine via a coupling reaction between morpholine and a diazonium ion derived from 4-aminobenzoic acid . These syntheses highlight the reactivity of morpholine and its ability to form various functionalized compounds.

Molecular Structure Analysis

X-ray diffraction data have been instrumental in determining the molecular structure of morpholine derivatives. The crystallographic characterization of 2-morpholino-2-(3,4,5-trimethoxyphenyl)acetonitrile revealed that it crystallizes in a monoclinic system with specific unit-cell parameters . Similarly, the structure of 4-[(E)-2-(4-cyanophenyl)diazenyl]-morpholine was elucidated, providing insights into the geometry of the N-N double bond and the delocalization across the triazene moiety . These structural analyses are crucial for understanding the physical properties and reactivity of these compounds.

Chemical Reactions Analysis

The reactivity of morpholine derivatives with other chemical species has been the subject of research. For example, the reaction of nitrosobenzene with 1-morpholin-1-ylcyclohexene was studied, yielding a hydroxylamine as the initial product, which then rearranges into another compound upon standing . This demonstrates the potential of morpholine derivatives to undergo chemical transformations, leading to a variety of products.

Physical and Chemical Properties Analysis

The physical and chemical properties of morpholine derivatives are influenced by their molecular structure. The photophysical characterization of 4-[(E)-2-(4-cyanophenyl)diazenyl]-morpholine revealed its absorption and emission spectra, providing evidence of excited state transitions . Additionally, the crystal phase complex of 5-nitro-2-tosylaminobenzaldehyde di(morpholin-4-yl)aminal with carbon tetrachloride showed van der Waals interactions, indicating the influence of molecular interactions on the physical state of these compounds .

Scientific Research Applications

Synthesis of Gefitinib

2-Morpholino-5-nitrobenzonitrile plays a role in the synthesis of Gefitinib, a drug used for the treatment of non-small-cell lung cancer. The compound undergoes transformation in the presence of DMF and phosphoric chloride to create a key intermediate in the synthesis of Gefitinib, demonstrating its utility in pharmaceutical synthesis (Jin et al., 2005).

Chemical Reactions and Mechanisms

The compound's reactivity in alkaline hydrolysis of nitriles and amides has been studied. It participates in reactions where rate coefficients and activation parameters are measured, offering insights into chemical reaction mechanisms and the influence of substituents and structures on reaction rates (Bowden et al., 1997).

Formation of Benzofuran and 2H-Chromene Structures

In a novel synthesis approach, 2-morpholino-5-nitrobenzonitrile is involved in the formation of benzofuran and 2H-chromene structures. This demonstrates its application in creating complex organic structures, highlighting its versatility in organic synthesis (Ukhin et al., 1996).

Anodic Oxidation Studies

Studies on the anodic oxidation of 2-nitrobenzenesulfenamides, which include derivatives of morpholine, reveal insights into electrochemical processes. This research helps understand the electrochemical behavior of morpholino derivatives, relevant in fields like electrochemistry and materials science (Sayo et al., 1983).

Synthesis of 8-Amino-2-methyl-3,4-dihydroisoquinolin-1-one

The compound has been utilized in the synthesis of complex organic molecules like 8-amino-2-methyl-3,4-dihydroisoquinolin-1-one. This illustrates its role in facilitating the formation of heterocyclic compounds, which are crucial in various chemical and pharmaceutical applications (Glossop, 2007).

Safety And Hazards

The safety data sheets for 2-Morpholino-5-nitrobenzonitrile were not directly available in the search results . It’s recommended to refer to these sheets for detailed safety and hazard information.

properties

IUPAC Name

2-morpholin-4-yl-5-nitrobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O3/c12-8-9-7-10(14(15)16)1-2-11(9)13-3-5-17-6-4-13/h1-2,7H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWMGFZRJYLSGJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)[N+](=O)[O-])C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90428638
Record name 2-Morpholino-5-nitrobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90428638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Morpholino-5-nitrobenzonitrile

CAS RN

78252-11-6
Record name 2-Morpholino-5-nitrobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90428638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

3-Cyano-4-fluoronitrobenzene (3.3 g, 19.9 mmol) was dissolved in ethyl acetate (10 mL). Morpholine (2.2 mL, 25 mmol), and N,N-diisopropylethylamine (3.5 mL, 20 mmol) were added and the mixture stirred overnight at room temperature. At 17 h, additional ethyl acetate (150 mL) was added and the combined mixture was washed with water (50 mL) and brine (50 mL), dried (Na2SO4), filtered and concentrated under vacuum. The residue was used without further purification.
Quantity
3.3 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
2.2 mL
Type
reactant
Reaction Step Two
Quantity
3.5 mL
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

2-Chloro-5-nitrobenzonitrile (16.7 g) and morpholine (16 g) were added to ethanol (300 ml) and the mixture was stirred at a refluxing temperature for 1 h. The solvent was evaporated under reduced pressure. Diisopropyl ether was added to the residue to allow crystallization. The crystals were recrystallized from hydrous ethanol to give 5-nitro-2-morpholinobenzonitrile (19.7 g), melting point: 138–140° C.
Quantity
16.7 g
Type
reactant
Reaction Step One
Quantity
16 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

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